REACTION_CXSMILES
|
[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
|
Name
|
Tris-HCl
|
Quantity
|
50 μL
|
Type
|
reactant
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Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
acetyl xylan
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
At 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
at pH 5, 25° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|
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Name
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Quantity
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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Quantity
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Type
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solvent
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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solution
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Quantity
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Type
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reactant
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Smiles
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Name
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solution
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0 (± 1) mol
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reactant
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Smiles
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
|
Tris-HCl
|
Quantity
|
50 μL
|
Type
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reactant
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Smiles
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C(C(CO)(CO)N)O.Cl
|
Name
|
acetyl xylan
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
At 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
at pH 5, 25° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|
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Name
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Quantity
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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Quantity
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Type
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solvent
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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solution
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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Name
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solution
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
|
Name
|
Tris-HCl
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
acetyl xylan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
At 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
at pH 5, 25° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |